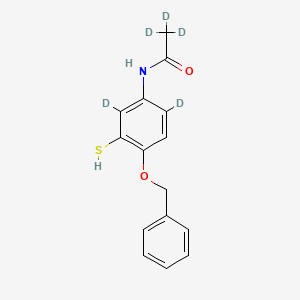
2-Benzyloxy-5-acetaminobenzenethiol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
化学反応の分析
2-Benzyloxy-5-acetaminobenzenethiol-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Benzyloxy-5-acetaminobenzenethiol-d5 has several scientific research applications, including:
Chemistry: Used as a reference compound for chemical identification and quantification.
Biology: Utilized in metabolic research to study pathways in vivo.
Medicine: Employed in clinical diagnostics for imaging and diagnosis.
Industry: Used as a standard for environmental pollutant detection in air, water, soil, sediment, and food.
作用機序
The mechanism of action of 2-Benzyloxy-5-acetaminobenzenethiol-d5 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and study its effects on various biological systems.
類似化合物との比較
Similar compounds to 2-Benzyloxy-5-acetaminobenzenethiol-d5 include:
2-Benzyloxy-5-acetaminobenzenethiol: The non-deuterated version of the compound.
2-Benzyloxy-5-acetaminobenzenethiol-d3: A partially deuterated version with fewer deuterium atoms.
2-Benzyloxy-5-acetaminobenzenethiol-d0: The fully hydrogenated version without any deuterium atoms.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways.
生物活性
2-Benzyloxy-5-acetaminobenzenethiol-d5 is a deuterated compound with significant implications in biological research, particularly in proteomics. Its unique structure, featuring a benzyloxy group and an acetaminobenzenethiol moiety, positions it as a valuable tool for studying biochemical pathways and interactions.
- Molecular Formula : C15H10D5NO2S
- Molecular Weight : 278.38 g/mol
The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. The compound is known to act as a thiol donor , which can influence redox states in cellular environments. This property is particularly relevant in studies focused on oxidative stress and cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
- Cell Proliferation Effects : Its impact on cell growth and proliferation has been observed in various cancer cell lines, indicating potential applications in cancer research.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Cell Proliferation | Affects growth in cancer cell lines |
Case Studies
-
Antioxidant Effects :
A study demonstrated that this compound significantly reduced levels of reactive oxygen species (ROS) in human fibroblast cells. The compound's ability to modulate oxidative stress markers suggests its potential for therapeutic applications in age-related diseases. -
Enzyme Interaction :
In vitro assays indicated that the compound inhibits the activity of glutathione S-transferase (GST), an enzyme involved in detoxification processes. This inhibition was dose-dependent, highlighting its potential as a lead compound for developing GST inhibitors. -
Cancer Cell Line Studies :
Research involving breast cancer (MCF-7) and prostate cancer (PC-3) cell lines showed that treatment with this compound led to significant reductions in cell viability. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity.
特性
IUPAC Name |
2,2,2-trideuterio-N-(2,6-dideuterio-4-phenylmethoxy-3-sulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-11(17)16-13-7-8-14(15(19)9-13)18-10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H,16,17)/i1D3,7D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEVGIDMILXZIH-GAWQYXMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])S)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














